molecular formula C10H24N2 B1451036 N1-Heptyl-1,3-propanediamine CAS No. 63888-10-8

N1-Heptyl-1,3-propanediamine

Cat. No. B1451036
CAS RN: 63888-10-8
M. Wt: 172.31 g/mol
InChI Key: UHXUEZPLIAEIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Heptyl-1,3-propanediamine is an organic diamine with a seven-carbon aliphatic chain. It has a molecular formula of C10H24N2 and a molecular weight of 172.31 .


Molecular Structure Analysis

The molecular structure of N1-Heptyl-1,3-propanediamine consists of a seven-carbon aliphatic chain. The molecular formula is C10H24N2 .

Scientific Research Applications

CO2 Adsorption

N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine (2NS-P), a derivative of 1,3-propanediamine, has been synthesized and utilized in the preparation of CO2 adsorbent functionalized with 2NS-P through impregnation into silica. This adsorbent demonstrated superior CO2 adsorption capacity and efficiency in CO2/N2 separation, along with better stability over ten cycles of temperature swing adsorption (TSA) compared to its analogues, indicating its potential application in CO2 capture and sequestration technologies (Tristan James Sim et al., 2020).

DNA Strand Breakage Activity

1,3-propanediamine's reactivity with alpha-dicarbonyl compounds has been explored to synthesize condensed heterocyclic compounds, including 1,4-diazepines. Some of these 1,4-diazepines exhibited DNA strand breakage activity, suggesting their potential application in the development of new therapeutic agents targeting DNA (N. Mibu et al., 2003).

Magnetic Properties of Metal Complexes

Research into the synthesis and characterization of metal complexes with 1,3-propanediamine derivatives has revealed unique magnetic properties. For example, two new azido bridged chains of Cu(II) and Ni(II) with N-methyl-1,3-propanediamine have shown alternating ferro/antiferromagnetic chain behaviors, highlighting their potential in materials science for developing new magnetic materials (P. Bhowmik et al., 2014).

properties

IUPAC Name

N'-heptylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-2-3-4-5-6-9-12-10-7-8-11/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXUEZPLIAEIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Heptyl-1,3-propanediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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